

# Head-to-head studies of Verlukast versus Pranlukast in asthma models

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# A Comparative Guide to Verlukast and Pranlukast in Asthma Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No head-to-head clinical trials directly comparing **Verlukast** and Pranlukast have been identified in the public domain. This guide provides an indirect comparison based on available data from separate preclinical and clinical studies.

## **Executive Summary**

**Verlukast** and Pranlukast are both members of the leukotriene receptor antagonist (LTRA) class of drugs, which play a role in the management of asthma by targeting the cysteinyl leukotriene (CysLT) pathway. Both agents act as antagonists at the cysteinyl leukotriene receptor 1 (CysLT1), thereby inhibiting the pro-inflammatory and bronchoconstrictive effects of leukotrienes. While both drugs share a common mechanism, this guide synthesizes available data to highlight their individual characteristics, efficacy in various asthma models, and safety profiles.

### **Mechanism of Action**

Both **Verlukast** and Pranlukast are selective and competitive antagonists of the CysLT1 receptor.[1][2][3][4][5] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators derived from arachidonic acid that contribute significantly to the pathophysiology of



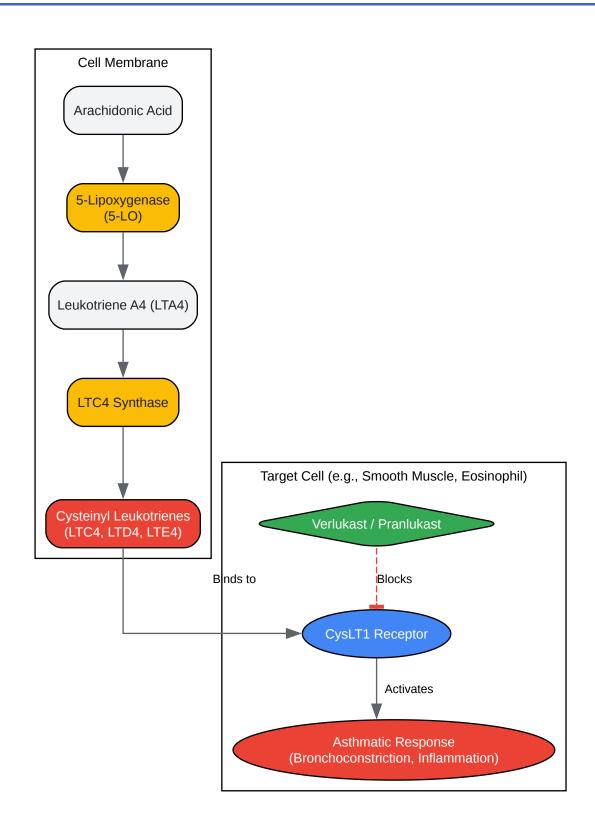




asthma. By blocking the CysLT1 receptor, these drugs prevent the binding of cysteinyl leukotrienes, leading to a reduction in airway edema, smooth muscle contraction, and eosinophil recruitment.

The signaling pathway affected by both **Verlukast** and Pranlukast is illustrated below:





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Cysteinyl Leukotriene Signaling Pathway and LTRA Inhibition.



Preclinical and Clinical Efficacy: An Indirect Comparison

Direct comparative efficacy data is unavailable. The following tables summarize findings from separate studies on **Verlukast** and Pranlukast.

**Table 1: Preclinical Efficacy Data** 

Parameter	Verlukast	Pranlukast
Model	Guinea pigs, conscious squirrel monkeys, conscious sensitized rats	Information not readily available in searched documents.
Effect on Bronchoconstriction	- Antagonized leukotriene D4- induced bronchoconstriction in guinea pigs and conscious squirrel monkeys Blocked ovalbumin-induced bronchoconstriction in conscious sensitized rats.	- Attenuates allergen-induced early and late-phase bronchoconstriction in asthmatic subjects.
Binding Affinity	- Potent and selective inhibitor of [3H]leukotriene D4 binding in guinea-pig (IC50 = $3.1 \pm 0.5$ nM) and human (IC50 = $8.0 \pm 3.0$ nM) lung homogenates.	Information not readily available in searched documents.

**Table 2: Clinical Efficacy Data** 



Parameter	Verlukast	Pranlukast
Study Population	12 asthmatic subjects	Mild to moderate asthmatics, Moderate to severe asthmatics
Dosage	Inhaled: 2 mg and 8 mg	Oral: 225 mg or 337.5 mg twice daily, 450 mg daily
Effect on FEV1	- 8 mg dose caused significant improvement in mean FEV1 from 1.5 to 8 hours post-inhalation compared to placebo Maximum mean percent increases from baseline: 9.2% (8 mg) vs 3.5% (placebo) at 2 hours.	- Significant increase within one hour after the first dose, maintained for eight hours Mean increases at trough ranged from 210 ml to 340 ml in the 225 mg twice daily group.
Effect on PEFR	Not reported in the searched study.	- Statistically significant improvement in morning home PEFR at all time points with 337.5 mg twice daily Mean morning home PEFR increased by 10.8 to 18.6 L/min.
Symptom Improvement	Not reported in the searched study.	- Improvements in summary symptom and night-time asthma scores.
Effect on Airway Inflammation	Not reported in the searched study.	- Significantly decreased blood eosinophils, serum ECP, sputum eosinophils, and sputum ECP after 4 weeks of treatment.

# Experimental Protocols Verlukast: Bronchodilator Properties Study

• Study Design: A randomized, double-blind, cross-over study.



- Participants: 12 asthmatic subjects with a demonstrated >15% increase in FEV1 after salbutamol inhalation.
- Intervention: On three separate study days, patients inhaled placebo, Verlukast 2 mg, or
   Verlukast 8 mg from a metered-dose inhaler. A second dose was administered after 8 hours.
- Assessments: Pulmonary function was assessed regularly. Thirty minutes after the second dose, a beta2-agonist dose-response curve was performed with cumulative doses of salbutamol.
- Primary Outcome: Change in FEV1.



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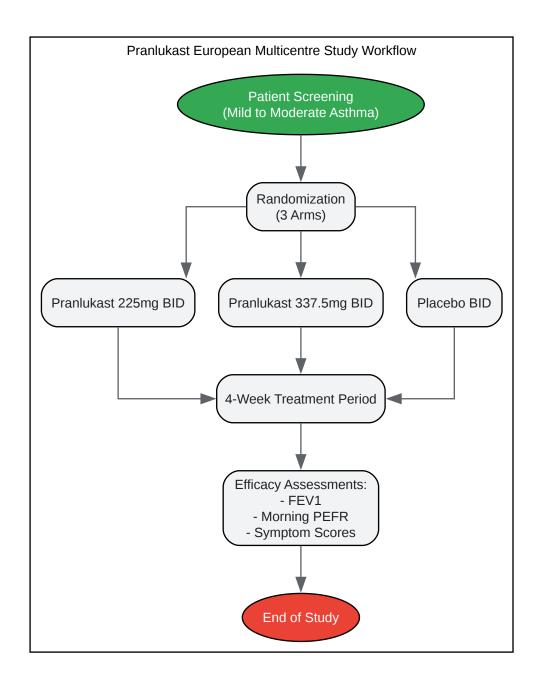
Workflow of the Verlukast Bronchodilator Study.

### **Pranlukast: European Multicentre Clinical Study**

- Study Design: A randomised, double-blind, placebo-controlled, parallel-group, multicentre four-week study.
- Participants: Patients with mild to moderate asthma.
- Intervention: Oral Pranlukast at doses of 225 mg or 337.5 mg twice daily, or placebo.
- Assessments:
  - Forced Expiratory Volume in one second (FEV1)
  - Morning domiciliary Peak Expiratory Flow Rates (PEFR)
  - Clinic PEFR



- Daytime and night-time asthma symptom scores
- Primary Efficacy Variables: FEV1 and morning home PEFR.



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Workflow of the Pranlukast European Multicentre Study.

## **Safety and Tolerability**



- Verlukast: In the single-dose inhalation study, Verlukast was reported to be well-tolerated.
- Pranlukast: Pranlukast is generally well-tolerated in both adult and pediatric patients, with an
  adverse event profile similar to placebo. The most commonly reported adverse events are
  gastrointestinal issues and hepatic function abnormalities. Long-term studies of up to four
  years have shown continued efficacy and no significant adverse effects. A retrospective
  analysis of a Korean database indicated that the most common adverse drug reactions
  reported for Pranlukast were gastrointestinal and psychiatric in nature.

#### Conclusion

Both **Verlukast** and Pranlukast are effective antagonists of the CysLT1 receptor, a key target in the inflammatory cascade of asthma. Based on the available, albeit separate, clinical data, both drugs have demonstrated the ability to improve lung function in asthmatic patients. Pranlukast has a more extensive body of published clinical trial data demonstrating its efficacy in improving various asthma-related endpoints and its anti-inflammatory effects. The clinical development of **Verlukast** appears to be less extensively documented in the public literature.

For researchers and drug development professionals, the key takeaway is that while both molecules target the same receptor, subtle differences in their pharmacological profiles, formulations, and resulting clinical efficacy and safety may exist. The lack of head-to-head trials necessitates careful consideration of the individual evidence for each compound when making decisions regarding future research and development in the LTRA space.

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